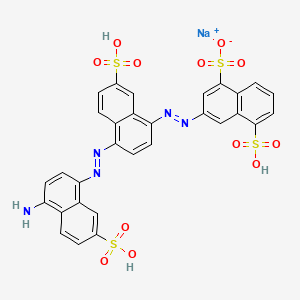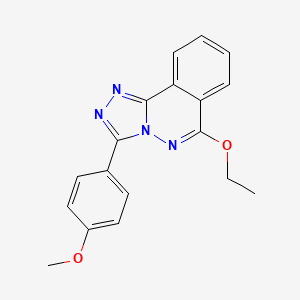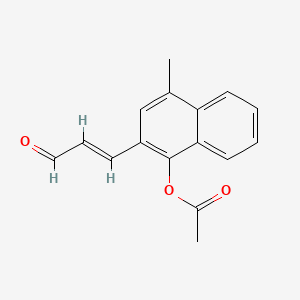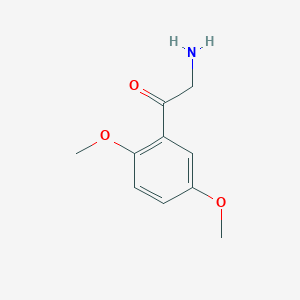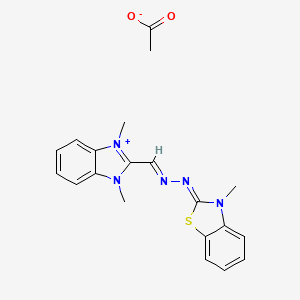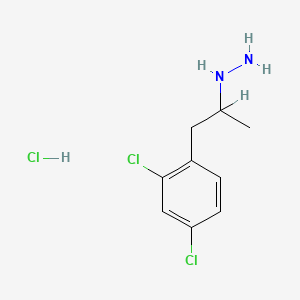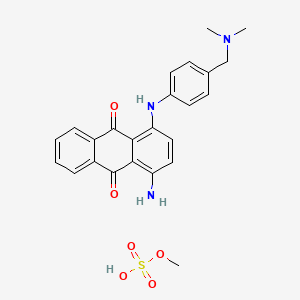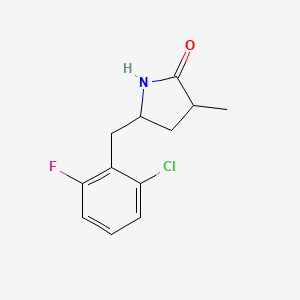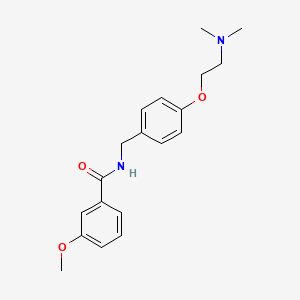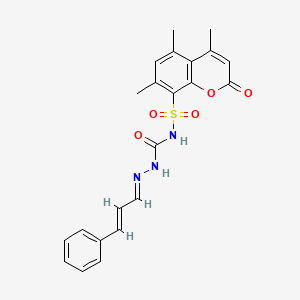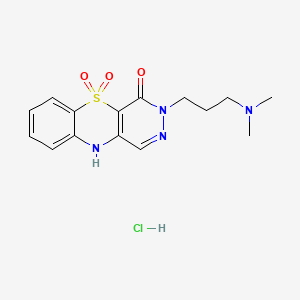
3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” typically involves multiple steps, including the formation of the heterocyclic ring and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, propyl groups, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it shows promising activity against specific diseases or conditions.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials. Its unique properties could make it valuable in applications such as coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic compounds with analogous structures, such as:
- Pyridazine derivatives
- Benzothiazine derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness
What sets “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” apart is its specific combination of functional groups and ring structure. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
CAS No. |
157023-84-2 |
|---|---|
Molecular Formula |
C15H19ClN4O3S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C15H18N4O3S.ClH/c1-18(2)8-5-9-19-15(20)14-12(10-16-19)17-11-6-3-4-7-13(11)23(14,21)22;/h3-4,6-7,10,17H,5,8-9H2,1-2H3;1H |
InChI Key |
POHWGRNEVSRHJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




